2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide
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Overview
Description
2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide is a heterocyclic compound containing a 1,2,4-triazole ring.
Preparation Methods
The synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Chemical Reactions Analysis
2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide include other 1,2,4-triazole derivatives such as:
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
These compounds share the 1,2,4-triazole ring but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
1305712-90-6 |
---|---|
Molecular Formula |
C7H12N4S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanethioamide |
InChI |
InChI=1S/C7H12N4S/c1-4(2)7-9-6(10-11-7)3-5(8)12/h4H,3H2,1-2H3,(H2,8,12)(H,9,10,11) |
InChI Key |
NPARXRVRDULQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC(=S)N |
Origin of Product |
United States |
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